molecular formula C22H25FN2O5S B2725208 (4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methoxyphenyl)methanone CAS No. 946262-01-7

(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methoxyphenyl)methanone

Cat. No. B2725208
CAS RN: 946262-01-7
M. Wt: 448.51
InChI Key: ZHQCNFOUFDNCNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluoromethylphenyl group could potentially be introduced via a reaction similar to the Baltz-Schiemann reaction, which is used to synthesize fluorinated pyridines .

Scientific Research Applications

Advanced Material Synthesis

Proton Exchange Membranes for Fuel Cells : Sulfonated poly(arylene ether sulfone) copolymers, synthesized using related fluorophenyl and methoxyphenyl components, have demonstrated significant potential as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, making them suitable for use in energy conversion technologies (Kim, Robertson, & Guiver, 2008) (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).

Pharmaceutical Chemistry

Antiestrogenic and Antihypertensive Agents : The synthesis of derivatives involving methoxyphenyl groups has led to the discovery of compounds with potent antiestrogenic and antihypertensive activities. These findings underscore the potential of such molecules in developing therapeutic agents for conditions like hypertension and hormone-dependent cancers (Jones, Suarez, Massey, Black, & Tinsley, 1979) (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Chemical Synthesis and Reactivity

Synthesis of Fluorinated Compounds : Research on fluorinated benzophenones and related compounds has opened new avenues for enhancing the photostability and spectroscopic properties of fluorophores, contributing to the development of novel fluorescent materials with potential applications in imaging and sensing technologies (Woydziak, Fu, & Peterson, 2012).

Biochemical and Electrophysiological Characterizations : The characterization of dual orexin receptor antagonists, like almorexant, has provided insights into their pharmacokinetics and receptor-based mechanisms of action. This research is crucial for understanding the therapeutic potential of such compounds in treating sleep disorders and other neurological conditions (Malherbe, Borroni, Pinard, Wettstein, & Knoflach, 2009).

properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-16-15-19(7-8-20(16)23)31(27,28)25-13-14-30-22(25)9-11-24(12-10-22)21(26)17-3-5-18(29-2)6-4-17/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQCNFOUFDNCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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